molecular formula C15H10ClFN2O B8329145 4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline

4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline

Cat. No. B8329145
M. Wt: 288.70 g/mol
InChI Key: LZUVNTKVSNDTBN-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline is a useful research compound. Its molecular formula is C15H10ClFN2O and its molecular weight is 288.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

4-chloro-6-fluoro-2-(2-methoxyphenyl)quinazoline

InChI

InChI=1S/C15H10ClFN2O/c1-20-13-5-3-2-4-10(13)15-18-12-7-6-9(17)8-11(12)14(16)19-15/h2-8H,1H3

InChI Key

LZUVNTKVSNDTBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-fluoro-2-(2-methoxyphenyl)-3H-quinazolin-4-one (14.0 g, 52 mmol), N,N-dimethylaniline (6.6 mL, 52 mmol), and phosphorus oxychloride (4.8 mL, 52 mmol) in benzene (100 mL) was heated at reflux until a clear, dark solution was obtained (1 hour). The reaction mixture was cooled to room temperature, and the volume was reduced under reduced pressure. The black, oily residue was poured into 300 g of ice. Dichloromethane (600 mL) was added with vigorous stirring, and the temperature was kept below 5° C. at all times. The pH was monitored, and aqueous 1 N sodium hydroxide was added until the pH was 10-11. The mixture was stirred for one hour at a temperature below 5° C., and the pH was kept between 10-11 by addition of 1 N aqueous sodium hydroxide. The layers were separated, and the organic layer was washed with ice cold 1 N aqueous sodium hydroxide (2×200 mL). Heptanes (300 mL) were added to the organic layer. This mixture was filtered through a short plug of silica gel and eluted with dichloromethane/heptanes (2:1). All fractions containing product were combined and evaporated to dryness. The residue was triturated with heptanes to yield 4-chloro-6-fluoro-2-(2-methoxyphenyl)-quinazoline (11.5 g, 76%) as a white solid.
Name
6-fluoro-2-(2-methoxyphenyl)-3H-quinazolin-4-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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